A Validated Approach to the Synthesis and Characterization of 2-Amino-1-(2-bromophenyl)ethanol Hydrochloride
A Validated Approach to the Synthesis and Characterization of 2-Amino-1-(2-bromophenyl)ethanol Hydrochloride
An In-depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-Amino-1-(2-bromophenyl)ethanol hydrochloride (CAS No: 71095-20-0), a key intermediate in pharmaceutical research and development.[1][2] Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical process parameters and analytical techniques. We present a robust, self-validating workflow that integrates a high-yield synthetic protocol with a multi-faceted analytical framework, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and elemental analysis. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently produce and verify this compound, ensuring the integrity and reproducibility of their scientific endeavors.
Strategic Overview: Synthesis Rationale and Workflow
The successful synthesis of a target molecule is not merely about achieving the final product but about establishing a reproducible and verifiable process. The chosen synthetic pathway for 2-Amino-1-(2-bromophenyl)ethanol hydrochloride is predicated on the selective reduction of an α-aminoketone precursor. This strategy is favored for its operational simplicity, use of readily available reagents, and typically high yields.
The overall process is a two-step sequence:
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Amination of a Precursor: Synthesis of the intermediate, 2-amino-1-(2-bromophenyl)ethanone hydrochloride, often via a method like the Delepine reaction from 2-bromoacetophenone.[3]
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Selective Carbonyl Reduction: Reduction of the ketone functionality of the intermediate to a secondary alcohol, yielding the target amino alcohol.
This guide focuses primarily on the critical reduction step and the subsequent comprehensive characterization, as this is the pivotal transformation that yields the final product. The entire workflow is designed as a self-validating system, where the outcomes of the characterization stage serve as the ultimate confirmation of the synthesis's success.
Figure 1: High-level workflow for the synthesis of the target compound.
Synthesis Protocol: A Step-by-Step Guide
This protocol details the reduction of 2-amino-1-(2-bromophenyl)ethanone hydrochloride. The causality behind each step is explained to provide a deeper understanding of the process.
Rationale for Reagent Selection:
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Sodium Borohydride (NaBH₄): Chosen for its chemoselectivity. It readily reduces ketones and aldehydes while typically not affecting other functional groups like the aromatic bromine. Its mild nature and ease of handling make it ideal for this transformation.
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Methanol (MeOH): Serves as an excellent protic solvent that solubilizes the aminoketone hydrochloride salt and the NaBH₄. It also participates in the reaction mechanism by protonating the intermediate alkoxide.
Experimental Protocol
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Reaction Setup:
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To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-1-(2-bromophenyl)ethanone hydrochloride (1 equivalent).
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Add methanol (approx. 10 mL per gram of starting material) to dissolve the solid.
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Cool the flask to 0-5 °C using an ice-water bath. Causality: This initial cooling is crucial to moderate the exothermic reaction upon addition of the reducing agent, preventing potential side reactions.
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-
Reduction:
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Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 30 minutes, ensuring the internal temperature remains below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Causality: The extended stirring ensures the reaction proceeds to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Extraction:
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Cool the mixture back to 0-5 °C and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄. Continue adding until the effervescence ceases and the pH is acidic.
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Neutralize the solution by the careful addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9. Causality: This step converts the amine hydrochloride salt to its free base form, which is soluble in organic solvents for extraction.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Amino-1-(2-bromophenyl)ethanol as a free base.
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Hydrochloride Salt Formation:
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Dissolve the crude free base in a minimal amount of diethyl ether or isopropanol.
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Slowly add a solution of 2 M HCl in diethyl ether dropwise with stirring.
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A white precipitate of 2-Amino-1-(2-bromophenyl)ethanol hydrochloride will form.
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Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
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Comprehensive Characterization: The Self-Validating Framework
Characterization is the cornerstone of chemical synthesis, providing definitive proof of a molecule's identity, structure, and purity.[4][5][6] Each analytical technique offers a unique piece of the puzzle, and together they form a self-validating system that confirms the successful outcome of the synthesis protocol.
Figure 2: Interrelation of analytical techniques for product validation.
Physicochemical Properties
The physical properties of the synthesized compound are the first indicators of its identity and purity.
| Property | Expected Value | Purpose |
| Appearance | White to off-white solid | Preliminary identification |
| Molecular Formula | C₈H₁₁BrClNO | Defines the elemental composition.[1] |
| Formula Weight | 252.54 g/mol | Calculated from the molecular formula.[1] |
| Melting Point | ~245 °C (decomposes) | A sharp melting point range indicates high purity.[7] |
Spectroscopic and Spectrometric Analysis
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the functional groups present in the molecule.[5] The spectrum of the product is expected to show characteristic absorption bands confirming the presence of the hydroxyl and amino groups.
| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |
| 3200-3400 (broad) | O-H (Alcohol) | Stretching, indicative of hydroxyl group. |
| 2800-3100 (broad) | N-H (Amine salt) | Stretching, characteristic of the hydrochloride salt. |
| 2850-2960 | C-H (Aliphatic) | Stretching from the ethanol backbone. |
| ~3050 | C-H (Aromatic) | Aromatic C-H stretching. |
| 1000-1100 | C-O (Alcohol) | C-O stretching of the secondary alcohol. |
| 550-750 | C-Br (Aryl bromide) | C-Br stretching. |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the molecular structure, including the connectivity of atoms and their chemical environment.
¹H NMR (Proton NMR) - Expected Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.6-7.8 | m | 2H | Ar-H | Protons on the bromophenyl ring. |
| ~7.2-7.4 | m | 2H | Ar-H | Protons on the bromophenyl ring. |
| ~5.0-5.2 | dd | 1H | CH-OH | Methine proton adjacent to OH and NH₂. |
| ~3.0-3.3 | m | 2H | CH₂-NH₃⁺ | Methylene protons adjacent to the amino group. |
| Broad Singlet | s | 3H | -NH₃⁺ | Protons of the ammonium salt. |
| Broad Singlet | s | 1H | -OH | Alcohol proton. |
¹³C NMR (Carbon NMR) - Expected Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~140 | Ar C-Br | Quaternary carbon attached to bromine. |
| ~122-132 | Ar CH | Aromatic carbons. |
| ~70 | CH-OH | Carbon bearing the hydroxyl group. |
| ~58 | CH₂-NH₃⁺ | Carbon bearing the amino group. |
3.2.3. Mass Spectrometry (MS)
MS determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. For this analysis, the free base (C₈H₁₀BrNO, MW ~216.07 g/mol ) is typically observed.[8]
| m/z Value | Ion | Significance |
| 215/217 | [M+H]⁺ | Protonated molecular ion peak of the free base, showing the characteristic isotopic pattern for bromine (~1:1 ratio for ⁷⁹Br and ⁸¹Br). |
| 198/200 | [M+H-H₂O]⁺ | Loss of water from the molecular ion, a common fragmentation for alcohols. |
Elemental Analysis
Elemental analysis provides quantitative verification of the mass percentages of carbon, hydrogen, and nitrogen in the pure sample. The experimental values must align closely with the theoretical values calculated from the molecular formula.
| Element | Theoretical % |
| Carbon (C) | 38.04% |
| Hydrogen (H) | 4.79% |
| Nitrogen (N) | 5.55% |
Conclusion
This guide has outlined a robust and verifiable pathway for the synthesis and characterization of 2-Amino-1-(2-bromophenyl)ethanol hydrochloride. By understanding the rationale behind each step of the synthesis and employing a comprehensive suite of analytical techniques, researchers can ensure the production of high-purity material. The integration of synthesis with multi-faceted characterization creates a self-validating workflow, which is essential for achieving the standards of accuracy, reliability, and trustworthiness required in modern drug discovery and development.
References
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The Pharma Innovation Journal. (2018). Pharmaceutical analysis techniques. [Link]
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National Institutes of Health (NIH). (2020). Reliable Characterization of Organic & Pharmaceutical Compounds with High Resolution Monochromated EEL Spectroscopy. [Link]
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Research and Reviews. (2024). Chemical Characterization Techniques: Identifying Composition and Structure. [Link]
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Eurofins Scientific. (2024). Characterization for Pharmaceutical Products. [Link]
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ResearchGate. (2017). 2′-Amino-5′-bromoacetophenone. [Link]
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PubChem. (n.d.). 2-Amino-1-(4-bromophenyl)-1-ethanol. [Link]
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BuyersGuideChem. (n.d.). 2-Amino-1-(2-bromophenyl)ethanol. [Link]
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PubChem. (n.d.). 2-Amino-2-(2-bromophenyl)ethanol. [Link]
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University of Calgary. (n.d.). Sample IR spectra. [Link]
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